Cas no 1421508-26-0 (4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamide)

4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamide
- VU0547985-1
- AKOS024555059
- F6413-0039
- 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
- 1421508-26-0
- 4-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
- 4-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
-
- インチ: 1S/C16H13NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19)
- InChIKey: QJJRYTCOYCESCT-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C2=CC=CS2)=O)=CC=C1CNC(C1=CC(C)=CS1)=O
計算された属性
- せいみつぶんしりょう: 347.01084218g/mol
- どういたいしつりょう: 347.01084218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 131Ų
4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6413-0039-10mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-25mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-15mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-100mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-20μmol |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-5μmol |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-4mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-50mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-3mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6413-0039-1mg |
4-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
1421508-26-0 | 1mg |
$54.0 | 2023-09-09 |
4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-methyl-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}thiophene-2-carboxamideに関する追加情報
4-Methyl-N-{5-(Thiophene-2-Carbonyl)Thiophen-2-Ylmethyl}Thiophene-2-Carboxamide (CAS No. 1421508-26-0): A Comprehensive Overview
4-Methyl-N-{5-(Thiophene-2-Carbonyl)Thiophen-2-Ylmethyl}Thiophene-2-Carboxamide, identified by the CAS registry number 1421508-26-0, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its thiophene-based framework, which is known for its aromaticity and potential applications in various industries.
The molecular structure of this compound comprises two thiophene rings connected through a carbonyl group and an amide linkage. The presence of the methyl group at the 4-position of one thiophene ring adds to the compound's structural complexity and may influence its electronic properties and reactivity. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, particularly due to their potential as kinase inhibitors or modulators of cellular signaling pathways.
Research into CAS No. 1421508-26-0 has been driven by its potential applications in the pharmaceutical industry. For instance, a study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit specific protein kinases, which are key targets in cancer therapy. The results indicated that this compound exhibits promising inhibitory activity, suggesting its potential as a lead molecule for drug development.
In addition to its pharmacological applications, 4-Methyl-N-{5-(Thiophene-2-Carbonyl)Thiophen-2-Ylmethyl}Thiophene-2-Carboxamide has also been investigated for its electronic properties. Materials scientists have examined its suitability as a component in organic semiconductors and optoelectronic devices. The compound's aromaticity and conjugated system make it a candidate for applications in flexible electronics and organic light-emitting diodes (OLEDs). Recent advancements in this area have demonstrated improved charge transport properties when this compound is incorporated into device architectures.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and amide bond formation. Researchers have optimized these steps to achieve higher yields and better purity, which are critical for both academic studies and industrial applications. For example, a study published in the European Journal of Organic Chemistry detailed an efficient route for synthesizing this compound using microwave-assisted techniques, significantly reducing reaction times while maintaining product quality.
Beyond its direct applications, this compound serves as a valuable model for understanding the relationship between molecular structure and biological activity. Its thiophene-based framework allows for easy functionalization, enabling researchers to explore various substituents and their effects on pharmacokinetics and efficacy. This versatility has made it a popular choice in medicinal chemistry programs targeting diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
In conclusion, CAS No. 1421508-26-0, or 4-Methyl-N-{5-(Thiophene-2-Carbonyl)Thiophen-2-Ylmethyl}Thiophene-2-Carboxamide, represents a significant advancement in organic chemistry with broad implications across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future innovations in drug development and materials science.
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